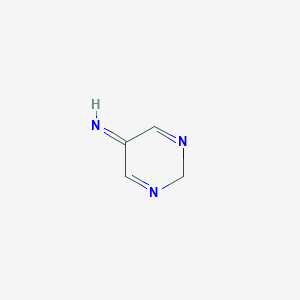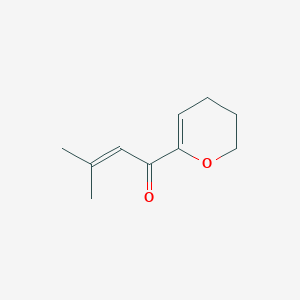![molecular formula C20H16ClNO2 B12584420 N-[([1,1'-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide CAS No. 648924-92-9](/img/structure/B12584420.png)
N-[([1,1'-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[([1,1’-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide is an organic compound that features a biphenyl group attached to a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a halobenzene with a phenylboronic acid in the presence of a palladium catalyst.
Attachment of the Biphenyl Group to Benzamide: The biphenyl group is then attached to the benzamide structure through a nucleophilic substitution reaction. This involves the reaction of the biphenyl group with a suitable benzamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[([1,1’-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom may result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[([1,1’-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of various industrial chemicals and intermediates.
Wirkmechanismus
The mechanism of action of N-[([1,1’-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The biphenyl group allows the compound to bind to hydrophobic pockets in proteins, while the benzamide moiety can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(2’-cyano[1,1’-biphenyl]-4-yl)methyl]-3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide: This compound shares a similar biphenyl structure but differs in its functional groups, leading to different biological activities.
1,1’-Biphenyl, 2-methyl-: Another biphenyl derivative with a methyl group, used in different applications due to its distinct chemical properties.
Uniqueness
N-[([1,1’-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
648924-92-9 |
|---|---|
Molekularformel |
C20H16ClNO2 |
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
5-chloro-2-hydroxy-N-[(2-phenylphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H16ClNO2/c21-16-10-11-19(23)18(12-16)20(24)22-13-15-8-4-5-9-17(15)14-6-2-1-3-7-14/h1-12,23H,13H2,(H,22,24) |
InChI-Schlüssel |
QPVUQIZXDLCUIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CNC(=O)C3=C(C=CC(=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [(4-methyl-3-pentenyl)thio]-](/img/structure/B12584339.png)
![[2-(2-Aminoethyl)-5-nitrophenyl]methanol](/img/structure/B12584342.png)
![1-[2-(4-Bromoanilino)-2-oxoethyl]-4-(2-phenylethenyl)pyridin-1-ium chloride](/img/structure/B12584353.png)

![1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene](/img/structure/B12584364.png)


![5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12584400.png)

![3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12584410.png)
![5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzamide](/img/structure/B12584416.png)
![1,2-Benzenediamine, 4-[3-[4-(phenylmethyl)-1-piperidinyl]-1-propynyl]-](/img/structure/B12584417.png)
![2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine](/img/structure/B12584423.png)

